
Piperitenone
Overview
Description
Piperitenone is a natural monoterpene ketone found in various essential oils, particularly those derived from the Mentha genus. It is known for its peppermint-like aroma and is a significant component in the essential oils of plants such as Mentha spicata (spearmint) and Mentha suaveolens
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperitenone can be synthesized through several methods. One common approach involves the epoxidation of this compound to produce this compound oxide. This reaction typically uses hydrogen peroxide in a phosphate buffer under weak basic conditions . The relative configuration of the epoxides can be determined using nuclear magnetic resonance (NMR) analysis and nuclear Overhauser effect spectroscopy (NOESY) in conjunction with density functional theory (DFT) calculations .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Mentha spicata. The essential oil is then subjected to various purification processes, including distillation and chromatography, to isolate this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Piperitenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using reagents like hydrogen peroxide.
Reduction: Reduction of this compound can yield compounds such as menthol and thymol.
Substitution: this compound can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a phosphate buffer under weak basic conditions.
Reduction: Hydrogen with a nickel catalyst for menthol; iron (III) chloride and acetic acid for thymol.
Major Products Formed:
This compound oxide: Formed through epoxidation.
Menthol and thymol: Formed through reduction reactions.
Scientific Research Applications
Piperitenone is a naturally occurring monoterpene found in various plants, particularly those of the Mentha species . Research has explored this compound and its derivatives for a range of biological activities, indicating potential applications in medicine and agriculture .
Scientific Research Applications
Differentiation-inducing therapy this compound oxide, derived from this compound, can induce differentiation in human colon cancer RCM-1 cells . Studies suggest that the epoxide at C-1 and C-6 in this compound oxide is crucial for this activity, with (+)-piperitenone oxide exhibiting stronger effects than its (-)-isomer . These findings suggest potential applications in differentiation-inducing therapy for cancer patients, as such agents tend to be less toxic to normal cells compared to conventional anticancer drugs .
Antimicrobial Activity Research indicates that Mentha pulegium, which contains this compound, possesses antibacterial properties against Staphylococcus aureus . Silver nanoparticles synthesized using Mentha pulegium extracts show antibacterial activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans . this compound epoxide, a related compound, also demonstrates antimicrobial efficiency, suggesting its potential use in combination with antibiotics .
Insecticidal and Repellent Properties this compound oxide has been evaluated for its larvicidal, ovicidal, oviposition-deterrent, developmental toxicity, and repellent properties against Anopheles stephensi, a vector of malarial parasite . Results indicate that this compound oxide is more effective than the crude essential oil of Mentha spicata variety viridis in bioassays, suggesting its use as a tool to combat this vector .
Mechanism of Action
The mechanism of action of piperitenone, particularly its oxide form, involves its interaction with cellular pathways that induce differentiation in cancer cells. This compound oxide has been shown to induce differentiation in human colon cancer cells by affecting specific molecular targets and pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Piperitenone can be compared with other similar compounds such as:
This compound oxide: A major derivative of this compound, known for its enhanced biological activities.
Menthol: A reduction product of this compound, widely used for its cooling properties.
Thymol: Another reduction product, known for its antiseptic properties.
Uniqueness: this compound is unique due to its dual role as both a precursor for valuable compounds like menthol and thymol and its own biological activities, including antimicrobial and anticancer properties .
Biological Activity
Piperitenone, a monoterpene ketone primarily found in various mint species, particularly Mentha spicata and Mentha pulegium, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its antimicrobial, insecticidal, and antioxidant properties, supported by relevant studies and data.
Chemical Composition
This compound is often present in essential oils derived from mint plants. Its structure can be represented as follows:
The compound exhibits various isomers, including this compound oxide, which also contributes to its biological activity. The essential oils containing this compound are extracted through methods such as steam distillation and hydrodistillation.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies report MIC values for this compound oxide against Staphylococcus aureus and Escherichia coli ranging from 172.8 to 512 μg/ml, indicating potent antibacterial activity when used alone or in combination with antibiotics .
- Synergistic Effects: The combination of this compound oxide with antibiotics showed a fractional inhibitory concentration index (FICI) below 0.5 for 59% of tested drugs, suggesting a synergistic effect that enhances antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Pathogen | MIC (μg/ml) | Synergistic Effect (FICI) |
---|---|---|
Staphylococcus aureus | 172.8 ± 180.7 | < 0.5 |
Escherichia coli | 512 ± 364.7 | < 0.5 |
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties, particularly against mosquito vectors such as Anopheles stephensi, a known malaria vector.
Research Findings:
- Larvicidal Activity: this compound oxide exhibited an LD50 value of 61.64 μg/ml against fourth instar larvae of A. stephensi, significantly outperforming the crude essential oil from Mentha spicata .
- Oviposition Deterrence: At a concentration of 60 μg/ml, this compound oxide completely inhibited egg-laying in female mosquitoes, demonstrating its potential as an effective repellent and oviposition deterrent .
Table 2: Insecticidal Efficacy of this compound
Test Parameter | This compound Oxide (μg/ml) | Crude Essential Oil (μg/ml) |
---|---|---|
LD50 (Larvicidal) | 61.64 | 82.95 |
Oviposition Inhibition (%) | 100% at 60 | Significant reduction |
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies, showcasing its potential health benefits.
Findings:
- Radical Scavenging Activity: this compound has shown considerable free radical scavenging ability in assays such as DPPH and ABTS, indicating its effectiveness in reducing oxidative stress .
- Total Phenolic Content: The antioxidant capacity correlates with the phenolic content in extracts from mint species containing this compound, suggesting that these compounds contribute to overall antioxidant activity .
Case Studies
- Study on Antimicrobial Efficacy: A study evaluated the combined action of this compound epoxide with antibiotics against clinical strains of E. coli and S. aureus. Results indicated that the combination significantly reduced MIC values and enhanced antibacterial activity compared to individual treatments .
- Insect Repellent Study: Research demonstrated that this compound oxide not only killed mosquito larvae but also effectively deterred adult mosquitoes from laying eggs, highlighting its dual action as both an insecticide and repellent .
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying piperitenone in plant extracts, and how can variability in concentration across growth stages be addressed?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to ensure precision. Calibration curves should be established using purified this compound.
- Variability Mitigation : Standardize plant harvesting times to specific developmental stages (e.g., 60–85 days after transplantation) to minimize natural fluctuations in this compound content, as concentrations can vary from 12.6% to 36.3% during growth .
Q. How can researchers design a study to evaluate this compound’s antioxidant activity while avoiding assay interference?
- Experimental Design :
- Use cell-free assays (e.g., DPPH radical scavenging) to measure direct antioxidant effects, reporting IC50 values (e.g., 22.7 µg/mL for this compound) .
- For cellular assays, pair with ROS-sensitive probes (e.g., DCFH-DA) and include controls for cytotoxicity to distinguish antioxidant activity from cell death .
Q. What frameworks (e.g., PICOT) are suitable for formulating research questions on this compound’s therapeutic potential?
- Framework Application :
- Population/Problem (P) : Human colon cancer cell lines (e.g., RCM-1).
- Intervention (I) : this compound oxide treatment at varying concentrations.
- Comparison (C) : Untreated cells or cells treated with known differentiation agents (e.g., retinoic acid).
- Outcome (O) : Differentiation markers (e.g., alkaline phosphatase activity).
- Time (T) : 48–72 hours post-treatment .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what synthetic challenges arise during epoxidation?
- Synthesis Insights :
- Epoxidize this compound using m-CPBA or dimethyldioxirane to produce this compound oxide, a derivative with demonstrated differentiation-inducing activity in cancer cells .
- Challenge : Stereochemical control during epoxidation; racemic mixtures may require chiral chromatography for resolution .
Q. What mechanisms underlie this compound oxide’s differentiation-inducing effects in cancer cells, and how can these be experimentally validated?
- Mechanistic Analysis :
- Transcriptomic profiling (RNA-seq) to identify upregulated differentiation pathways (e.g., Wnt/β-catenin).
- Validate using siRNA knockdown of target genes (e.g., CDX2) and monitor changes in differentiation markers .
Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?
- Resolution Strategies :
- Compare purity levels (e.g., ≥98% vs. crude extracts) and solvent systems used in assays.
- Replicate experiments under standardized conditions (e.g., cell culture media, incubation time) to isolate variables .
Q. What in silico tools are effective for predicting this compound’s pharmacokinetic properties?
- Computational Methods :
- Use QSAR models via platforms like OCHEM to predict logP, solubility, and bioavailability.
- Dock this compound into target protein structures (e.g., COX-2) using AutoDock Vina to hypothesize molecular interactions .
Q. Methodological and Reproducibility Considerations
Q. How can extraction protocols be optimized to maximize this compound yield from Mentha species?
- Optimization Steps :
- Test solvents with varying polarities (e.g., hexane vs. ethanol) and extraction techniques (e.g., Soxhlet vs. supercritical CO2).
- Validate yields via HPLC and adjust parameters (e.g., temperature, duration) iteratively .
Q. What criteria (e.g., FINER) should guide the evaluation of this compound-related research questions for feasibility and novelty?
- FINER Application :
- Feasible : Ensure access to GC-MS instrumentation and validated cell lines.
- Novel : Focus on understudied mechanisms (e.g., epigenetic modulation by this compound).
- Ethical : Use in vitro models prior to animal studies to minimize ethical concerns .
Q. How can researchers ensure reproducibility in studies involving this compound oxide’s anticancer effects?
Properties
IUPAC Name |
3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQJZIFODOLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883402 | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber oily liquid, powerful sharp, minty, phenolic odour | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 107.00 °C. @ 10.00 mm Hg | |
Record name | Piperitenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976-0.983 | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
491-09-8 | |
Record name | Piperitenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperitenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERITENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperitenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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